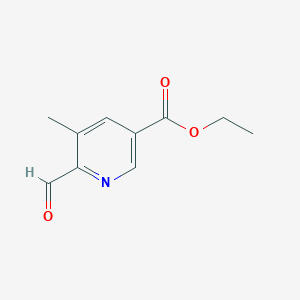
Ethyl 6-formyl-5-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-formyl-5-methylnicotinate is an organic compound with the molecular formula C10H11NO3. It is a derivative of nicotinic acid and belongs to the class of esters. This compound is characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the nicotinate ring, with an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-5-methylnicotinate typically involves the following steps:
Starting Material: The process begins with 6-methyl nicotinate as the raw material.
Bromination: The 6-methyl nicotinate is reacted with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves similar steps as the synthetic route but optimized for large-scale production. The use of glacial acetic acid as a solvent and bromine as a reagent ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 6-formyl-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-methylnicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-methylnicotinate.
Substitution: Various amides and substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 6-formyl-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Ethyl 6-formyl-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 6-carboxy-5-methylnicotinate
Uniqueness
Ethyl 6-formyl-5-methylnicotinate is unique due to the presence of both a formyl group and a methyl group on the nicotinate ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nicotinate derivatives .
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
ethyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-6H,3H2,1-2H3 |
InChI 键 |
PWIQFHKEDSBFER-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


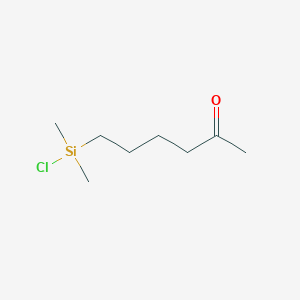
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)
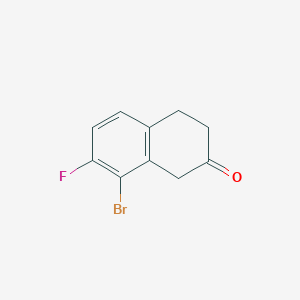
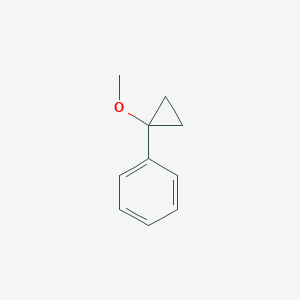
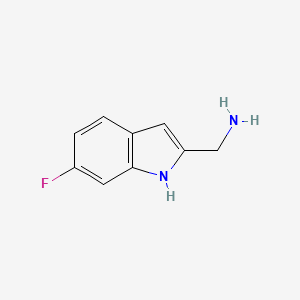
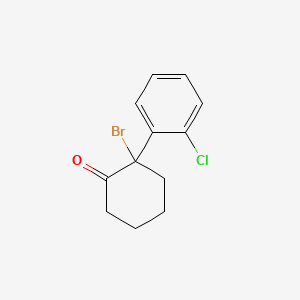
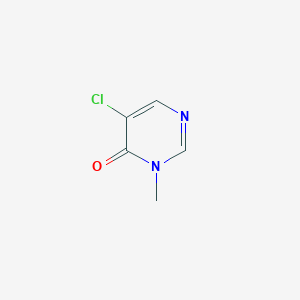
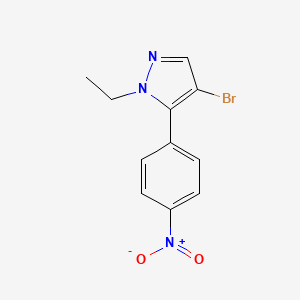
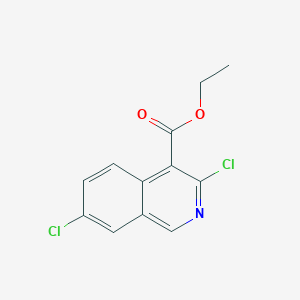
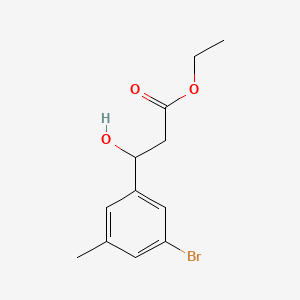
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
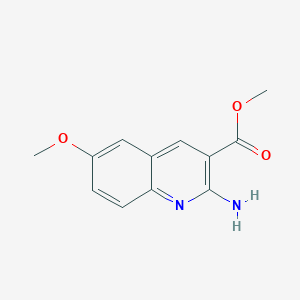
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
